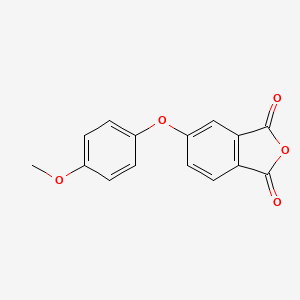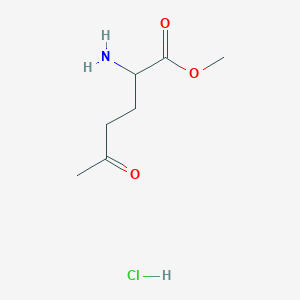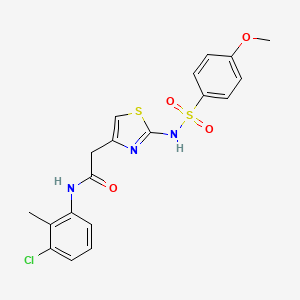
Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate, also known as Boc-Dap(OAll)-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the azepane family of compounds and has been found to possess several unique properties that make it an attractive candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH is not well understood, but it is believed to act through the inhibition of bacterial cell wall synthesis. This compound has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including some strains that are resistant to traditional antibiotics.
Biochemical and Physiological Effects:
Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH has been found to have a number of biochemical and physiological effects, including the ability to inhibit bacterial cell growth and division. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH in lab experiments is its high purity and stability, which makes it easy to work with and allows for accurate and reproducible results. However, one of the primary limitations of this compound is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are a number of potential future directions for the use of Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH in scientific research. One potential application is in the development of new antibiotics, particularly in the face of increasing antibiotic resistance. Additionally, this compound may have potential applications in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH and to identify other potential applications for this compound in scientific research.
Métodos De Síntesis
The synthesis of Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH can be achieved through a number of different methods, including the use of solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One commonly used method for the synthesis of this compound involves the use of SPPS, which involves the stepwise addition of amino acids to a growing peptide chain. The final product can then be purified through a variety of different techniques, including HPLC and preparative chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH has been found to possess a number of unique properties that make it an attractive candidate for use in a variety of scientific research applications. One of the primary applications of this compound is in the field of peptide synthesis, where it can be used as a building block in the synthesis of larger peptides and proteins. Additionally, Tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate(OAll)-OH has been found to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
tert-butyl 3,3-dimethyl-5-(prop-2-enoylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-7-13(19)17-12-8-9-18(11-16(5,6)10-12)14(20)21-15(2,3)4/h7,12H,1,8-11H2,2-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQZOQHTUMPWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C(=O)OC(C)(C)C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-dimethyl-5-(prop-2-enamido)azepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)

![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)

![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)


![N-(2,5-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2954906.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)